Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a cyclohex-3-enyl group via a ketone bridge. This compound belongs to a class of nitrogen- and oxygen-containing heterocycles studied for their pharmacological properties, including sigma receptor antagonism . Its synthesis typically involves condensation reactions between spirocyclic amines and carbonyl-containing precursors, as seen in analogous compounds .
Properties
IUPAC Name |
cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-14(13-5-2-1-3-6-13)16-9-7-15(8-10-16)18-11-4-12-19-15/h1-2,13H,3-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUUBUIQGVTGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3CCC=CC3)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.
Scientific Research Applications
Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The cyclohexenyl derivative likely exhibits intermediate lipophilicity compared to the halogenated aryl (higher) and sulfonyl (lower) analogs.
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) may enhance hydrogen-bonding capacity, whereas halogenated aromatics (e.g., ) improve π-π stacking.
- Conformational Flexibility : The cyclohexenyl group introduces partial rigidity due to conjugation, contrasting with the fully flexible alkyl chain in .
Yield Comparison :
- Cyclohexenyl Analog: Limited direct data, but analogous spirocyclic methanones report yields of 30–64% .
- Sulfonylpropan-1-one Derivative : No yield reported, but similar multi-step syntheses often require chromatography for purification.
Pharmacological Activity
Biological Activity
Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its molecular formula and its complex structure featuring a spirocyclic framework. The presence of the cyclohexene moiety and the dioxaspiro structure suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting growth. |
| Anti-inflammatory | May reduce inflammation in cellular models, indicating potential therapeutic use. |
| Anticancer | Preliminary studies suggest cytotoxic effects on certain cancer cell lines. |
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Interaction with Receptors : Similar compounds have been shown to interact with sigma receptors, which play a role in various neurological processes and may influence cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Cycle Arrest : Evidence suggests that some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Cytotoxicity in Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
